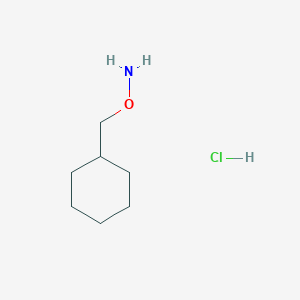

O-(环己基甲基)羟胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

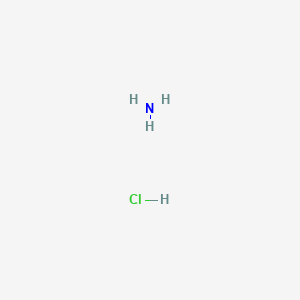

“O-(Cyclohexylmethyl)hydroxylamine hydrochloride” is a compound with the molecular formula C7H16ClNO . It is also known by other names such as “O-Cyclohexylmethyl-hydroxylamine” and "SCHEMBL1703784" .

Synthesis Analysis

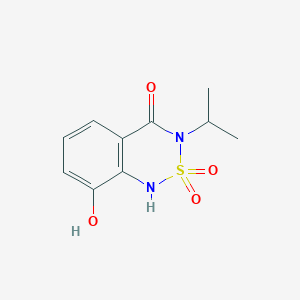

The synthesis of hydroxylamine derivatives like “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” often involves the catalytic reduction of oximes . Oximes are hard to reduce and, if reactive, reductive cleavage of the weak N−O bond often leads to primary amine side products . The first suitable systems involved the use of platinum-based heterogeneous catalysts with hydrogen as reductant and stoichiometric amounts of a strong Brønsted acid .Molecular Structure Analysis

The molecular structure of “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” can be represented by the InChI string “InChI=1S/C7H15NO/c8-9-6-7-4-2-1-3-5-7/h7H,1-6,8H2” and the canonical SMILES string "C1CCC(CC1)CON" .Physical And Chemical Properties Analysis

The physical and chemical properties of “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” include a molecular weight of 129.20 g/mol, XLogP3-AA of 1.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 2 .科学研究应用

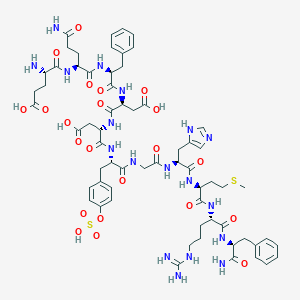

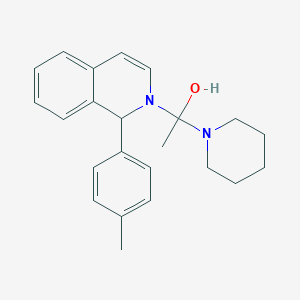

- Over recent decades, transition metal-catalyzed C–H activation reactions have emerged as a powerful tool in organic synthesis. O-acylhydroxamates play a crucial role in these reactions, enabling the production of highly regioselective products. For instance, the Guimond group developed a mild rhodium(III)-catalyzed synthesis of isoquinolone and 3,4-dihydroisoquinolone via C–H bond functionalization with O-acylhydroxamates .

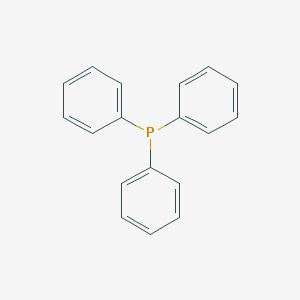

- Bulky phosphine ligands were also synthesized through Rh(III)-catalyzed C–H activation and annulation reactions using 1-alkynylphosphine sulfides and O-acylhydroxamates .

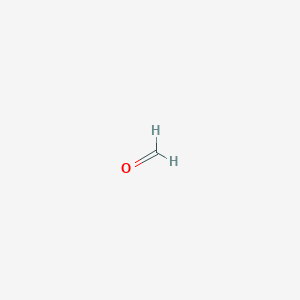

- O-(Cyclohexylmethyl)hydroxylamine hydrochloride has been effectively used in solvent-free methods for oxime synthesis. Bi2O3, in particular, demonstrates effectiveness in oxime synthesis under grinding conditions, using a broad spectrum of aldehydes and ketones .

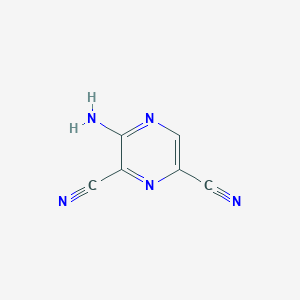

- Aza-Heck cyclization, which employs oximes, has gained prominence in the preparation of functionalized pyrrolines. O-acyl oximes serve as versatile building blocks for N-heterocycle formation under transition metal catalysis .

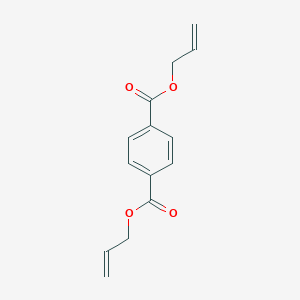

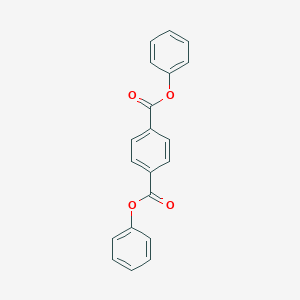

- A simple and efficient method for synthesizing O-acylhydroxamate derivatives from oxime chlorides and carboxylic acids has been developed. This reaction provides clean and facile access to diverse O-acylhydroxamates in high yields (up to 85%) .

- O-acylhydroxamates can be converted to anilines and symmetrical ureas in the presence of palladium(II) acetate or triethylamine. These transformations are valuable for further synthetic steps .

C–H Activation Reactions

Solvent-Free Oxime Synthesis

Aza-Heck Cyclization

Synthesis of O-Acylhydroxamates

Conversion to Anilines and Symmetrical Ureas

Structural Analysis

安全和危害

“O-(Cyclohexylmethyl)hydroxylamine hydrochloride” may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer .

未来方向

Future directions for improving the synthesis of hydroxylamine derivatives like “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” involve developing more efficient and environmentally friendly methods . This includes the development of metal-free and transition-metal-based homogeneous catalysts, which display the highest turnovers .

作用机制

Target of Action

It’s known that hydroxylamine derivatives are often used as reducing agents in organic synthesis .

Mode of Action

As a derivative of hydroxylamine, it may act as a reducing agent, participating in reactions that involve the reduction of other compounds .

Biochemical Pathways

As a reducing agent, it could potentially influence a variety of biochemical reactions where reduction is necessary .

Result of Action

As a reducing agent, it may contribute to various chemical reactions, leading to the formation of new compounds .

Action Environment

Like many chemical compounds, factors such as temperature, ph, and presence of other compounds could potentially influence its action .

属性

IUPAC Name |

O-(cyclohexylmethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQCICBYSOODN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(Cyclohexylmethyl)hydroxylamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)